![molecular formula C12H8ClN3 B2544136 7-Chloro-2-phenazinamine CAS No. 23677-11-4](/img/structure/B2544136.png)
7-Chloro-2-phenazinamine
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Overview
Description
“7-Chloro-2-phenazinamine” is a compound with the molecular formula C12H8ClN3 . It has a molecular weight of 229.7 .
Synthesis Analysis
The synthesis of phenazines, including “7-Chloro-2-phenazinamine”, involves various approaches such as the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .
Molecular Structure Analysis
The molecular structure of “7-Chloro-2-phenazinamine” has been studied using global and local Density Functional-Based Descriptors. The global descriptors include hardness, softness, electrophilicity index, and the molecular electronegativity .
Chemical Reactions Analysis
The chemical reactions of “7-Chloro-2-phenazinamine” and its analogs have been studied, particularly focusing on reduction and acetylation reactions .
Scientific Research Applications
- 2-Amino-7-chlorophenazine has demonstrated antimicrobial properties. It inhibits the growth of various microorganisms, including bacteria and fungi. Researchers have explored its potential as an antimicrobial agent in both clinical and industrial settings .
Antimicrobial Activity
Photodynamic Therapy (PDT)
Mechanism of Action
Target of Action
2-Amino-7-chlorophenazine, also known as 7-Chloro-2-phenazinamine, is a member of the phenazine class of compounds . Phenazines are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc . .
Mode of Action
Phenazines, in general, are known to be photosensitizers . In the presence of light at the appropriate wavelength, a photosensitizer like 2-Amino-7-chlorophenazine can be excited by the energy absorbed from the light source. This interaction with the oxygen present in the cell generates reactive oxygen species (ROS) . These ROS can cause damage to cellular components, leading to cell death .
Biochemical Pathways
Phenazines are known to have a wide spectrum of biological activities , suggesting that they may interact with multiple biochemical pathways
Pharmacokinetics
The physicochemical properties of a drug can strongly influence its adme properties
Result of Action
As a photosensitizer, 2-amino-7-chlorophenazine can generate reactive oxygen species (ros) in the presence of light, which can cause damage to cellular components, leading to cell death .
properties
IUPAC Name |
7-chlorophenazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-7-1-3-9-11(5-7)15-10-4-2-8(14)6-12(10)16-9/h1-6H,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXCEXCOYAICFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C3C=CC(=CC3=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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